molecular formula C16H15N3 B188473 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine CAS No. 58314-81-1

3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine

Cat. No.: B188473
CAS No.: 58314-81-1
M. Wt: 249.31 g/mol
InChI Key: DMKCZUXCQWLBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C16H15N3, has a molecular weight of 249.31 g/mol . It is characterized by a pyrazole ring substituted with methyl and phenyl groups, making it a versatile scaffold in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of phenylhydrazine with acetophenone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-2,4-diphenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-15(13-8-4-2-5-9-13)16(17)19(18-12)14-10-6-3-7-11-14/h2-11H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKCZUXCQWLBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347235
Record name 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58314-81-1
Record name 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.